![molecular formula C27H32ClN3O B2742471 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone CAS No. 400086-45-5](/img/structure/B2742471.png)
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone, often referred to as CPPA, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. CPPA is a small molecule that is composed of a pyridine ring connected to a piperazine ring, with an adamantane group and a phenyl group attached. CPPA has been used for its ability to affect a variety of biochemical and physiological processes, and has been studied for its potential applications in the laboratory and in clinical settings.
Scientific Research Applications
Antitumor Activity
Research on 1,2,4-triazine derivatives bearing a piperazine amide moiety, closely related to the chemical structure , has shown promising antiproliferative agents against breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014). This suggests that similar compounds could have potential applications in cancer research, particularly in the development of new chemotherapeutic agents.
Antibacterial Activity
Another study focused on the synthesis and antibacterial activity of piperidine containing pyrimidine imines and thiazolidinones. The research found that the synthesized compounds exhibited antibacterial activity, indicating potential for the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010). This points towards a possible application of similar chemical structures in combating bacterial infections.
Anti-inflammatory and Antimicrobial Activities
A study on novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives has shown that several derivatives exhibited good or moderate activities against tested Gram-positive bacteria and demonstrated dose-dependent anti-inflammatory activity (Al-Omar et al., 2010). This suggests potential applications in the development of new anti-inflammatory and antimicrobial compounds.
Synthesis and Characterization
Research involving the synthesis and characterization of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety indicates the utility of these compounds in various scientific applications, including material science and drug development (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antiproliferative Activity
Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines, showing reasonable activity, particularly against HeLa and MDA MB 231 tumor cell lines (Fytas et al., 2015). This highlights the potential for similar compounds to be used in cancer therapy research.
properties
IUPAC Name |
1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN3O/c28-24-7-4-8-25(29-24)30-9-11-31(12-10-30)26(32)18-27(21-5-2-1-3-6-21)22-14-19-13-20(16-22)17-23(27)15-19/h1-8,19-20,22-23H,9-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASQHWJORBCPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.